molecular formula C14H16N2O4 B11010063 butyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate

butyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate

Cat. No.: B11010063
M. Wt: 276.29 g/mol
InChI Key: XOFRXDJMGNGQTN-UHFFFAOYSA-N
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Description

BUTYL 2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETATE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinazolinone structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETATE typically involves the condensation of an appropriate butyl ester with a quinazolinone derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

BUTYL 2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of BUTYL 2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETATE involves its interaction with specific molecular targets and pathways. The quinazolinone moiety is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetic acid
  • tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methylcarbamate
  • 6-Bromo-2-butyl-1H-benz[de]isoquinoline-1,3(2H)-dione

Uniqueness

BUTYL 2-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)ACETATE stands out due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a versatile compound for various applications compared to its analogs.

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

butyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate

InChI

InChI=1S/C14H16N2O4/c1-2-3-8-20-12(17)9-16-13(18)10-6-4-5-7-11(10)15-14(16)19/h4-7H,2-3,8-9H2,1H3,(H,15,19)

InChI Key

XOFRXDJMGNGQTN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

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